![molecular formula C11H14BrNOS B4800331 (4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B4800331.png)
(4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone
Overview
Description
(4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H14BrNOS and its molecular weight is 288.21 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(4-bromo-2-thienyl)carbonyl]-3-methylpiperidine is 286.99795 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (4-Bromothiophen-2-yl)(3-methylpiperidin-1-yl)methanone is a synthetic organic molecule featuring a thiophene ring and a piperidine moiety. Its structural characteristics suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on existing research.
Chemical Structure and Properties
- Molecular Formula : C11H14BrNOS
- Molecular Weight : 288.21 g/mol
- Structural Features :
- Thiophene Ring : Known for its electron-rich properties, which can enhance reactivity.
- Piperidine Moiety : Often associated with various pharmacological activities, including analgesic and anti-inflammatory effects.
Antimicrobial Activity
Compounds containing thiophene and oxadiazole rings have been documented to exhibit antimicrobial properties. The presence of the bromine atom in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy against bacterial and fungal strains.
Anticancer Potential
Piperidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Certain derivatives of oxadiazole have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The structural features of this compound may allow it to modulate inflammatory pathways effectively.
Interaction Studies
Research has indicated that this compound can act as a ligand for various biological targets:
Target | Binding Affinity | Biological Effect |
---|---|---|
Enzyme A | High | Inhibition of activity |
Receptor B | Moderate | Modulation of signaling pathways |
Protein C | Low | Minimal interaction |
These interactions suggest that the compound could be developed into a lead for drug discovery targeting specific diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques. Research has focused on creating libraries of similar compounds to explore their biological activities further.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-Bromothiophene derivative | Contains bromine and thiophene | Antimicrobial |
Piperidine-based agents | Piperidine ring with various substituents | Anticancer |
Oxadiazole derivatives | Oxadiazole ring with cyclopropyl substituent | Anti-inflammatory |
The unique combination of structural elements in this compound may lead to a distinct biological activity profile compared to its analogs.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-(3-methylpiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-8-3-2-4-13(6-8)11(14)10-5-9(12)7-15-10/h5,7-8H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLGBMHFHZYYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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